molecular formula C21H23Cl2N3O B1243991 Malbrancheamide

Malbrancheamide

Cat. No. B1243991
M. Wt: 404.3 g/mol
InChI Key: GZGGCZADGIBRHT-DQLDELGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malbrancheamide is a natural product found in Malbranchea aurantiaca with data available.

Scientific Research Applications

Structural and Biological Insights

Malbrancheamide, a dichlorinated fungal indole alkaloid, exhibits significant biological activity due to the chlorine atoms on its indole ring. Research has focused on the flavin-dependent halogenases (MalA and MalA') involved in its biosynthesis, revealing insights into their mechanism and potential for creating unnatural analogues through chemoenzymatic synthesis (Fraley et al., 2017).

Interaction with Calmodulin

Studies have demonstrated that malbrancheamides, particularly malbrancheamide and its analogues, are classical inhibitors of calmodulin (CaM), a calcium-binding messenger protein. Their interaction with CaM has been analyzed using various techniques, including fluorescence, NMR, and molecular modeling, highlighting their potential as therapeutic agents targeting CaM (Figueroa et al., 2011).

Biomimetic Synthesis

Biomimetic synthesis approaches have been employed to create malbrancheamide and its B variant. These syntheses feature an intramolecular Diels-Alder reaction to construct the unique bicyclo[2.2.2]diazaoctane core, a critical aspect of malbrancheamide's structure (Miller et al., 2008).

Biosynthetic Pathway Elucidation

The biosynthetic pathway of malbrancheamide has been elucidated, including the discovery of premalbrancheamide as an advanced metabolite. This has significant implications for understanding the production and potential modification of these compounds (Ding et al., 2008).

Halogenated Metabolites Discovery

Research has identified new halogenated prenyl-indole alkaloids from Malbranchea graminicola, expanding the understanding of the malbrancheamide compound family. This study utilized direct analysis in real time (DART) mass spectrometry, highlighting innovative methods in natural product research (Watts et al., 2011).

Calmodulin Inhibitory Activity

Further investigations into malbrancheamide analogs have focused on their ability to inhibit calmodulin-dependent phosphodiesterase, offering insights into their pharmacological potential (Miller et al., 2008).

properties

Product Name

Malbrancheamide

Molecular Formula

C21H23Cl2N3O

Molecular Weight

404.3 g/mol

IUPAC Name

(1S,13S,15S)-6,7-dichloro-12,12-dimethyl-10,19,21-triazahexacyclo[13.5.2.01,13.03,11.04,9.015,19]docosa-3(11),4,6,8-tetraen-22-one

InChI

InChI=1S/C21H23Cl2N3O/c1-19(2)16-9-21-4-3-5-26(21)10-20(16,25-18(21)27)8-12-11-6-13(22)14(23)7-15(11)24-17(12)19/h6-7,16,24H,3-5,8-10H2,1-2H3,(H,25,27)/t16-,20+,21-/m0/s1

InChI Key

GZGGCZADGIBRHT-DQLDELGASA-N

Isomeric SMILES

CC1([C@@H]2C[C@]34CCCN3C[C@@]2(CC5=C1NC6=CC(=C(C=C56)Cl)Cl)NC4=O)C

Canonical SMILES

CC1(C2CC34CCCN3CC2(CC5=C1NC6=CC(=C(C=C56)Cl)Cl)NC4=O)C

synonyms

malbrancheamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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